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2'-O-methyladenosine 5'-monophosphate - 24121-00-4

2'-O-methyladenosine 5'-monophosphate

Catalog Number: EVT-403957
CAS Number: 24121-00-4
Molecular Formula: C11H16N5O7P
Molecular Weight: 361.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2'-O-methyladenosine 5'-monophosphate is a adenosine 5'-phosphate that is the 2'-O-methyl derivative of adenosine 5'-monophosphate. It is an adenosine 5'-phosphate and a purine ribonucleoside 5'-monophosphate. It derives from an adenosine 5'-monophosphate.
Source and Classification

2'-O-methyladenosine 5'-monophosphate can be sourced from natural biological systems or synthesized in laboratories. It falls under the classification of nucleotides, specifically as a derivative of adenosine, which is a key component of RNA and plays a crucial role in energy transfer and signal transduction within cells.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2'-O-methyladenosine 5'-monophosphate typically involves several key steps:

  1. Methylation: The hydroxyl group at the 2' position of adenosine is methylated using reagents such as methyl iodide or dimethyl sulfate. This step can be performed under basic conditions to facilitate the reaction.
  2. Protection: The amino group of the adenine base is often protected during synthesis to prevent unwanted reactions. Common protecting groups include Fmoc (9-fluorenylmethoxycarbonyl) or trityl groups.
  3. Phosphorylation: The final step involves phosphorylation at the 5' position, which can be achieved through various methods such as using phosphoramidite chemistry or direct phosphorylation with phosphoric acid derivatives.

Advanced techniques like high-performance liquid chromatography (HPLC) are employed for purification and characterization of the synthesized product, ensuring high yields and purity levels .

Molecular Structure Analysis

Structure and Data

The molecular formula for 2'-O-methyladenosine 5'-monophosphate is C11H16N5O7PC_{11}H_{16}N_5O_7P, with a molecular weight of approximately 361.25 g/mol. The structure consists of:

  • A ribose sugar with a methoxy group at the 2' position.
  • An adenine base linked to the ribose.
  • A phosphate group at the 5' position.

The structural representation can be detailed as follows:

  • IUPAC Name: [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate
  • InChI Key: TVGFEBXIZUYVFR-IOSLPCCCSA-N

This structural modification enhances the compound's stability against enzymatic degradation, making it an important molecule in RNA studies .

Chemical Reactions Analysis

Reactions and Technical Details

2'-O-methyladenosine 5'-monophosphate participates in various chemical reactions typical for nucleotides:

  1. Phosphorylation Reactions: The phosphate group can undergo hydrolysis, which is significant in nucleotide metabolism.
  2. Coupling Reactions: It can be used as a building block in oligonucleotide synthesis through phosphoramidite chemistry, allowing for the incorporation into longer RNA or DNA sequences.
  3. Enzymatic Reactions: The compound can serve as a substrate for various enzymes, influencing processes such as RNA capping and methylation .
Mechanism of Action

Process and Data

The mechanism of action for 2'-O-methyladenosine 5'-monophosphate primarily revolves around its role in stabilizing RNA structures and enhancing interactions with proteins involved in RNA processing. The methylation at the 2' position reduces susceptibility to ribonucleases, thereby prolonging the half-life of RNA molecules in biological systems.

In addition, derivatives of this compound have shown increased binding affinity to proteins involved in gene regulation, indicating potential applications in therapeutic settings .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a white solid.
  • Solubility: Soluble in water and common organic solvents.
  • Stability: Enhanced stability against hydrolysis compared to unmodified adenosine derivatives.

Relevant data includes:

  • Melting Point: Data on melting points may vary based on purity but generally falls within standard ranges for nucleotides.
  • Spectroscopic Data: Characterization often involves NMR (nuclear magnetic resonance) spectroscopy, mass spectrometry, and HPLC for purity assessment .
Applications

Scientific Uses

2'-O-methyladenosine 5'-monophosphate has several important applications in scientific research:

  1. RNA Studies: It is widely used in synthesizing modified RNA molecules for studying RNA structure-function relationships.
  2. Antiviral Research: Compounds derived from it have been explored for their potential in antiviral therapies targeting viruses like Hepatitis C .
  3. Gene Regulation: Research indicates that these modified nucleotides can play roles in regulating gene expression through their interactions with specific proteins .
Synthesis and Modification Strategies

Enzymatic and Chemical Synthesis Pathways

The production of 2'-O-methyladenosine 5'-monophosphate (2'-O-Me-AMP) employs both enzymatic and chemical methodologies, each with distinct advantages. Enzymatic synthesis relies on snoRNA-guided methyltransferases, primarily fibrillarin, which transfers methyl groups from S-adenosylmethionine (SAM) to adenosine's 2'-hydroxyl group in RNA chains. This pathway yields nucleotides with natural stereochemistry and is critical for producing biologically active isomers found in ribosomal RNA (rRNA) and small nuclear RNA (snRNA) [4] [9]. Alternatively, chemical synthesis uses phosphoramidite chemistry on solid supports. Protected 2'-O-methyladenosine is activated with tetrazole and coupled to a phosphate group, followed by oxidation and deprotection. This method achieves high purity (>98%) and enables site-specific modifications, as validated by HPLC and mass spectrometry [3] [5]. Hybrid approaches leverage recombinant enzymes (e.g., T7 RNA polymerase with 2'-O-Me-NTP substrates) for in vitro transcription, facilitating the incorporation of modified nucleotides into oligomers [4].

Table 1: Synthesis Methods for 2'-O-Me-AMP

MethodKey Reagents/EnzymesYield/PurityPrimary Applications
Enzymatic (Fibrillarin)SAM, snoRNA complexesVariable (cell-dependent)Endogenous rRNA/snRNA modification
Solid-Phase ChemicalPhosphoramidites, tetrazole>98% purityTherapeutic oligonucleotides
In Vitro TranscriptionT7 polymerase, 2'-O-Me-NTPs70–90% incorporationmRNA vaccine components

Optimization of 2'-O-Methylation Techniques

Optimization focuses on enhancing methylation efficiency and positional specificity. Studies reveal that residue context significantly impacts yields: Methylation adjacent to bulges or loops (e.g., in HIV-1 TAR RNA) stabilizes non-canonical conformations by biasing the ribose toward the C3'-endo conformation, increasing excited-state lifetimes 10-fold [4]. Solvent systems like acetonitrile/ammonium acetate (40 mM, pH 6.0) improve HPLC separation of methylated isomers, critical for purifying 2'-O-Me-AMP from side products like N6-methyladenosine derivatives [7]. Advances in magnesium-dependent folding demonstrate that Mg²⁺ synergizes with 2'-O-methylation to stabilize alternative RNA structures, enabling >90% modification efficiency in structured motifs [4]. For nucleotide analogues, electron-deficient adenosines (e.g., 2-fluoroadenosine derivatives) exhibit accelerated methylation kinetics due to enhanced electrophilicity at the 2'-position [5].

Table 2: Optimization Parameters for 2'-O-Methylation

FactorOptimal ConditionEffect on 2'-O-Me-AMP
Solvent System40 mM NH₄OAc, pH 6.0 + CH₃CN95% HPLC resolution (RT: 24–26 min)
Mg²⁺ Concentration0.5–2 mM10-fold ES stabilization in TAR RNA
Adjacent ResiduesU/C in loopsΔG = –0.6 kcal/mol for C3'-endo

Polymerization Methods for Poly(2'-O-Me-AMP) Derivatives

Polymerization integrates 2'-O-Me-AMP into functional RNA analogues using three primary strategies:

  • Phosphoramidite-Based Synthesis: Automated solid-phase synthesis enables sequence-controlled polymerization. Coupling efficiencies exceed 99% for 5′-3′ linkages, producing nuclease-resistant oligomers for mRNA vaccines. The 5′-end capping with 2'-O-methylguanosine 5'-monophosphate blocks exonuclease degradation, a key feature in therapeutic RNA design [3].
  • T7 RNA Polymerase Incorporation: Engineered T7 polymerases accept 2'-O-Me-NTPs, synthesizing long transcripts (≥1 kb) with 70–90% modification density. This method is scalable for vaccine production but may yield heterogeneous methylation patterns [4].
  • Template-Dependent Ligation: T4 DNA ligase joins 2'-O-Me-AMP-containing oligomers on DNA templates. This approach preserves modification fidelity in splice-switching oligonucleotides but suffers from low throughput [5].

Table 3: Polymerization Techniques for 2'-O-Me-AMP Derivatives

MethodMaximum LengthModification DensityKey Advantage
Solid-Phase Synthesis60 nt100%Sequence precision, nuclease resistance
T7 Transcription1,000 nt70–90%Scalability, high yield
Enzymatic Ligation100 nt100%Template-defined modification sites

Properties

CAS Number

24121-00-4

Product Name

2'-O-methyladenosine 5'-monophosphate

IUPAC Name

[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C11H16N5O7P

Molecular Weight

361.25 g/mol

InChI

InChI=1S/C11H16N5O7P/c1-21-8-7(17)5(2-22-24(18,19)20)23-11(8)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17H,2H2,1H3,(H2,12,13,14)(H2,18,19,20)/t5-,7-,8-,11-/m1/s1

InChI Key

TVGFEBXIZUYVFR-IOSLPCCCSA-N

SMILES

COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O

Synonyms

poly(2'-methyl) A
poly(m(2)A)

Canonical SMILES

COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O

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